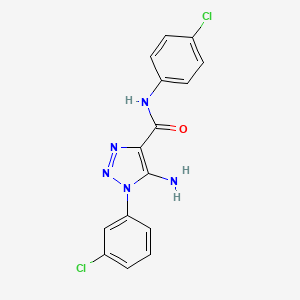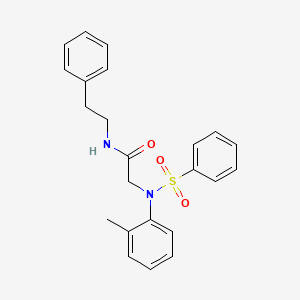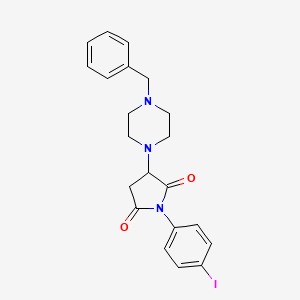![molecular formula C12H6F3NO B4885220 5-[3-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B4885220.png)
5-[3-(trifluoromethyl)phenyl]-2-furonitrile
Vue d'ensemble
Description
5-[3-(trifluoromethyl)phenyl]-2-furonitrile, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TFP is a highly potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes such as signal transduction, cell proliferation, and differentiation.
Mécanisme D'action
5-[3-(trifluoromethyl)phenyl]-2-furonitrile exerts its effects by selectively inhibiting the activity of PKC isoforms. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes such as signal transduction, cell proliferation, and differentiation. PKC isoforms are dysregulated in many diseases, including cancer, diabetes, and Alzheimer's disease. By inhibiting PKC activity, this compound can modulate these disease processes and provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell growth and induces apoptosis, which is programmed cell death. In animal models of diabetes, this compound improves glucose metabolism and insulin sensitivity. In Alzheimer's disease, this compound reduces the accumulation of beta-amyloid plaques in the brain, which are associated with cognitive decline.
Avantages Et Limitations Des Expériences En Laboratoire
5-[3-(trifluoromethyl)phenyl]-2-furonitrile has several advantages as a tool compound for laboratory experiments. It is a highly potent and selective inhibitor of PKC isoforms, which allows for precise modulation of PKC activity. This compound also has excellent solubility in organic solvents, which facilitates its use in biochemical and cellular assays. However, this compound has some limitations, including its high cost and potential toxicity at high concentrations. Careful dose-response studies are needed to ensure that this compound is used at safe and effective concentrations.
Orientations Futures
There are several future directions for research on 5-[3-(trifluoromethyl)phenyl]-2-furonitrile. One area of interest is the development of this compound analogs with improved potency and selectivity for specific PKC isoforms. Another area of research is the investigation of this compound as a potential therapeutic agent for other diseases, such as inflammatory disorders and cardiovascular disease. Furthermore, the development of novel drug delivery systems for this compound may enhance its efficacy and reduce potential toxicity. Overall, this compound has significant potential as a tool compound and therapeutic agent, and further research is needed to fully understand its applications and mechanisms of action.
Applications De Recherche Scientifique
5-[3-(trifluoromethyl)phenyl]-2-furonitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting PKC isoforms, which are overexpressed in many types of cancer. This compound has also been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Furthermore, this compound has been demonstrated to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]furan-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPWEHPJIRUDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4885143.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B4885147.png)
![3-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B4885152.png)
![N-{5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4885166.png)
![2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4885173.png)

![4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B4885179.png)

![1-(3-chlorophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885201.png)


![2,2'-[(2,4-difluorobenzyl)imino]diethanol](/img/structure/B4885228.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4885232.png)
![1-{1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4885248.png)